molecular formula C22H20ClN3O2S3 B2800218 2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile CAS No. 625368-12-9

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

Cat. No. B2800218
CAS RN: 625368-12-9
M. Wt: 490.05
InChI Key: QAZFZCYJJZHQEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the sulfonylethylsulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound of interest is part of a broader class of chemicals known for their complex heterocyclic structures, which are significant in the development of new pharmaceuticals and materials. Research in this area often focuses on synthesizing new derivatives and studying their reactivity to discover novel applications.

  • Facile Synthesis of Heterocyclic Derivatives : A study by Azab and Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, demonstrating the versatility of similar compounds in creating a variety of functionalized chromenes, which are valuable in medicinal chemistry and material science Azab & Rady, 2012.

  • Development of Fused Pyridine Derivatives : Al-Issa (2012) reported on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the methods to generate complex structures that could serve as key intermediates in the synthesis of pharmacologically active compounds Al-Issa, 2012.

  • Synthesis of Naphthyridine and Annulated Pyridine Derivatives : El-Adasy, Khames, and Gad-Elkareem (2013) explored the synthesis of new [1,8]naphthyridine, pyrido[2,3-d]-pyrimidine, and other annulated pyridine derivatives, providing insights into the construction of complex heterocyclic frameworks that are often found in bioactive molecules El-Adasy et al., 2013.

  • Palladium-Catalyzed Synthesis : Kumar, Asthana, and Singh (2017) discussed a Pd-catalyzed one-pot synthesis approach for benzo[b][1,6]naphthyridines, showing the efficiency of modern catalytic methods in constructing complex heterocyclic systems, which could be applicable to the synthesis of the compound Kumar et al., 2017.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data, it’s difficult to provide a detailed analysis .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, potential uses in medicine or industry, and environmental impact .

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S3/c1-26-8-6-20-19(13-26)21(15-7-9-29-14-15)18(12-24)22(25-20)30-10-11-31(27,28)17-4-2-16(23)3-5-17/h2-5,7,9,14H,6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFZCYJJZHQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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